Unique 37-Amino Acid C-Terminal Extension: Structural Differentiator from CCL19 and All Other CC Chemokines
Exodus-2 (CCL21) contains a 37-amino acid (human) or 36-amino acid (murine) carboxyl-terminal extension that is not present in CCL19, CCL20 (Exodus-1), or any other CC chemokine family member. This extension is rich in positively charged residues and constitutes a structural signature absent from all other chemokines characterized to date [1]. In contrast, CCL19 lacks this extended tail entirely and contains only the conserved chemokine fold [2]. The extended tail is the molecular basis for CCL21's distinct GAG-binding capacity and autoinhibitory regulation of chemotaxis.
| Evidence Dimension | C-terminal extension length |
|---|---|
| Target Compound Data | 37 amino acids (human); 36 amino acids (murine) |
| Comparator Or Baseline | CCL19: 0 amino acid C-terminal extension; all other CC chemokines: 0 amino acid C-terminal extension |
| Quantified Difference | 37-amino acid difference (unique, absent in comparator) |
| Conditions | Primary sequence analysis from cDNA cloning and protein characterization (J Immunol 1997) |
Why This Matters
The C-terminal tail is the key structural feature governing CCL21-specific biased signaling, GAG anchoring, and spatial retention in tissues—properties that cannot be replicated by CCL19 or any other CCR7 ligand.
- [1] Kim CH, Klemsz M, Krathwohl M, Fife K, Cooper S, Schnizlein-Bick C, Broxmeyer HE. Isolation and characterization of Exodus-2, a novel C-C chemokine with a unique 37-amino acid carboxyl-terminal extension. J Immunol. 1997;159(6):2554–2558. PMID: 9300671. View Source
- [2] Jørgensen AS, Adogamhe PE, Laufer JM, Legler DF, Veldkamp CT, Rosenkilde MM, Hjortø GM. CCL19 with CCL21-tail displays enhanced glycosaminoglycan binding with retained chemotactic potency in dendritic cells. J Leukoc Biol. 2018;104(1):31–41. https://doi.org/10.1002/JLB.2A0317-115R View Source
